molecular formula C9H13N3O2 B13025147 Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate

Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate

Cat. No.: B13025147
M. Wt: 195.22 g/mol
InChI Key: YJBCGANLQKNGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate is a heterocyclic compound that features a unique structure combining a pyrrole ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules.

Preparation Methods

The synthesis of Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate typically involves multiple steps, including etherification, hydrazonation, cyclization, and reduction. For instance, one synthetic route involves the following steps :

    Etherification: The initial step involves the etherification of a suitable precursor.

    Hydrazonation: This step involves the addition of hydrazine to form an intermediate hydrazone.

    Cyclization: The intermediate undergoes cyclization to form the triazole ring.

    Reduction: Finally, the compound is reduced to yield the desired product.

Chemical Reactions Analysis

Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers.

Comparison with Similar Compounds

Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate

InChI

InChI=1S/C9H13N3O2/c1-14-9(13)5-4-8-11-10-7-3-2-6-12(7)8/h2-6H2,1H3

InChI Key

YJBCGANLQKNGAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=NN=C2N1CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.